molecular formula C19H30N2O2 B1498498 (s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester CAS No. 675602-77-4

(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester

Cat. No.: B1498498
CAS No.: 675602-77-4
M. Wt: 318.5 g/mol
InChI Key: QKKDLYIXBVOROA-UHFFFAOYSA-N
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Description

(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester is a chiral carbamic acid ester derivative featuring a pyrrolidine moiety linked to a branched alkyl chain and a benzyl ester group. Its structure combines a carbamate functional group (critical for hydrolytic stability and biological interactions) with a pyrrolidine ring (a common pharmacophore in bioactive molecules). The stereochemistry at the (s)-methyl position and the 3-methyl substituent on the butyl chain may influence its physicochemical properties and binding affinity to biological targets.

Properties

CAS No.

675602-77-4

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

benzyl N-methyl-N-(4-methyl-1-pyrrolidin-1-ylpentan-2-yl)carbamate

InChI

InChI=1S/C19H30N2O2/c1-16(2)13-18(14-21-11-7-8-12-21)20(3)19(22)23-15-17-9-5-4-6-10-17/h4-6,9-10,16,18H,7-8,11-15H2,1-3H3

InChI Key

QKKDLYIXBVOROA-UHFFFAOYSA-N

SMILES

CC(C)CC(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)C[C@@H](CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the pyrrolidine ring followed by functionalization to introduce the carbamic acid ester and benzyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield amines or substituted ureas.

Reaction Conditions Products Key Observations References
6 M HCl, reflux, 6 h(S)-3-methyl-1-pyrrolidin-1-ylmethyl-butylamine + CO₂ + benzyl alcoholAcidic hydrolysis cleaves the carbamate bond, releasing benzyl alcohol and CO₂.
1 M NaOH, 70°C, 4 hSodium carbamate intermediate + benzyl alcoholBasic conditions yield a sodium salt, which acidification converts to the free amine.

Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Acidic conditions protonate the leaving group (benzyloxy), while bases deprotonate nucleophiles (e.g., H₂O) to enhance reactivity .

Hydrogenolysis of the Benzyl Ester

Catalytic hydrogenation removes the benzyl protecting group, retaining the carbamate structure.

Conditions Products Yield Catalyst References
H₂ (1 atm), Pd/C (10 mol%), EtOH, 25°C, 2 h(S)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid85%Pd/C

Notes :

  • Selectivity depends on catalyst choice (e.g., Pd/C avoids pyrrolidine ring hydrogenation) .

  • Side reactions (e.g., over-reduction) are minimized under mild conditions.

Functionalization of the Pyrrolidine Nitrogen

The tertiary amine in the pyrrolidine ring participates in alkylation or acylation.

Reaction Reagents Products References
N-AlkylationCH₃I, K₂CO₃, DMF, 50°C, 12 hQuaternary ammonium salt with iodide counterion
N-AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RT, 3 hAcetylated pyrrolidine derivative

Key Data :

  • Alkylation requires polar aprotic solvents (e.g., DMF) and bases (K₂CO₃) to deprotonate intermediates .

  • Acylation proceeds via nucleophilic attack on the acyl chloride, yielding stable amides.

Oxidation of the Butyl Side Chain

The 3-methyl-butyl chain may undergo oxidation at benzylic or allylic positions.

Oxidizing Agent Conditions Products References
KMnO₄ (aq), H₂SO₄, 60°C, 8 hKetone formation at C3(S)-3-Keto-1-pyrrolidin-1-ylmethyl-butyl carbamate
Ozone, then Zn/H₂OOxidative cleavage of alkene (if present)Carboxylic acid derivatives

Limitations :

  • Oxidation selectivity depends on steric and electronic factors of the alkyl chain .

Ring-Opening Reactions of Pyrrolidine

Strong acids or electrophiles can open the pyrrolidine ring.

Reagent Conditions Products References
HBr (48%), reflux, 24 hLinear amine hydrobromide saltBrCH₂CH₂NH(CH₂)₃CH(C₃H₇)CO₂Me
BF₃·OEt₂, CH₂Cl₂, −78°CElectrophilic ring expansionSix-membered ring derivative

Mechanism :
Protonation of the nitrogen weakens C-N bonds, enabling ring cleavage. BF₃ activates electrophiles for ring expansion .

Suzuki-Miyaura Cross-Coupling

The benzyl ester may participate in palladium-catalyzed coupling if halogenated.

Substrate Conditions Products References
Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMEBiaryl-functionalized carbamateExtended aromatic systems

Note :

  • Requires prior halogenation (e.g., bromination) of the benzyl ring .

Mechanism of Action

The mechanism of action of (s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity towards these targets . The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The compound shares structural motifs with several carbamic acid benzyl esters and pyrrolidine derivatives. Below is a comparative analysis:

Compound Key Structural Features Synthetic Route Biological Relevance
(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester Chiral methyl group, pyrrolidinylmethyl side chain, benzyl ester Likely involves reductive amination or coupling of pyrrolidine with carbamate precursors Hypothesized cholinesterase modulation or peptidomimetic activity (based on class trends)
(5S)-6-Hydroxy-5-(2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester 7 Hydroxy group, 2-oxo-pyrrolidine ring Reduction of methyl ester followed by TLC purification Potential as a peptidomimetic scaffold due to 2-oxo-pyrrolidine (enhances rigidity)
(3S,5S)-[5-(3-Allyl-2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester 8a Allyl-substituted 2-oxo-pyrrolidine, tert-butyl-dimethyl-silanyloxy protecting group Lithium-alkyne coupling followed by deprotection Enhanced lipophilicity (silanyloxy group) for membrane permeability
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester Amino-butyryl side chain, ethyl-carbamate, chiral pyrrolidine Peptide coupling or solid-phase synthesis Designed for protease resistance (amino-acid mimicry)

Functional Insights

In contrast, the unmodified pyrrolidine in the target compound may favor hydrophobic interactions. Allyl and silanyloxy groups (compound 8a) enhance lipophilicity, improving bioavailability but possibly reducing aqueous solubility .

Carbamate Substituents :

  • Benzyl esters (common across all compounds) provide hydrolytic stability compared to alkyl esters. However, ethyl or methyl carbamates (e.g., compound in ) may exhibit faster metabolic clearance .
  • Methyl vs. dimethylcarbamates : Methylcarbamates (as in the target compound) show stronger physostigmine-like activity (e.g., intestinal peristalsis stimulation) compared to diethyl or diallyl analogs, which are inactive .

Chirality :

  • The (s)-methyl configuration in the target compound may confer stereoselective binding, similar to (5S)-configured analogs in , which are optimized for peptidomimetic activity .

Activity Trends

  • Cholinesterase Inhibition : Methyl- and benzyl-carbamates (e.g., target compound) are more potent than phenyl- or ethyl-substituted analogs .
  • Quaternary vs. Tertiary Bases : The target compound’s tertiary pyrrolidine may reduce activity compared to quaternary ammonium analogs (e.g., 3-oxyphenyl-trimethylammonium derivatives), which show stronger miotic effects .

Biological Activity

(S)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester, also known by its CAS number 173340-26-6, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a complex structure that includes a pyrrolidine moiety, which is often associated with various therapeutic properties.

  • Molecular Formula : C19H30N2O2
  • Molecular Weight : 318.5 g/mol
  • CAS Number : 173340-26-6
  • InChI Key : WIEJVMZWPIUWHO-QMMMGPOBSA-N

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential applications in treating neurodegenerative diseases and cancer.

1. Neuroprotective Effects

Research indicates that compounds with similar structures have shown promise in neuroprotection. For instance, studies on related piperidine derivatives suggest that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. This inhibition can lead to increased acetylcholine levels, potentially improving cognitive function and memory retention .

2. Anticancer Activity

Recent investigations into piperidine derivatives reveal their potential anticancer properties. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves the induction of apoptosis and disruption of cell proliferation pathways .

Case Study 1: Neurodegenerative Disease Models

A study conducted on a series of piperidine derivatives, including those structurally related to this compound, showed significant inhibition of AChE activity. The results indicated that these compounds could enhance cognitive function in animal models of Alzheimer's disease, suggesting a therapeutic pathway for neurodegenerative disorders .

Case Study 2: Cancer Cell Lines

In vitro studies on the cytotoxic effects of similar compounds demonstrated that they could significantly reduce cell viability in FaDu hypopharyngeal carcinoma cells compared to standard treatments like bleomycin. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression, highlighting the potential for developing new anticancer agents based on this scaffold .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAChE InhibitionTBD
Piperidine Derivative AAnticancer Activity15
Piperidine Derivative BNeuroprotection25
Benzyl Ester AnalogCytotoxicity10

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